4-(Aminomethyl)phenylalanine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

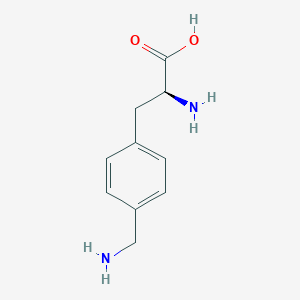

2-amino-3-[4-(aminomethyl)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-6-8-3-1-7(2-4-8)5-9(12)10(13)14/h1-4,9H,5-6,11-12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVNKFUEUXUWDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173696 | |

| Record name | 4-(Aminomethyl)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1991-96-4 | |

| Record name | 4-(Aminomethyl)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Aminomethyl)phenylalanine: Synthesis, Properties, and Applications in Drug Discovery

Abstract

4-(Aminomethyl)phenylalanine (Amf), a non-proteinogenic amino acid, has emerged as a critical building block in medicinal chemistry. Its unique structure, featuring a reactive aminomethyl group on the phenyl ring, imparts valuable properties to peptides and small molecules, influencing their biological activity, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the synthesis of this compound, its physicochemical properties, and its significant applications in the development of novel therapeutics, with a focus on Gonadotropin-Releasing Hormone (GnRH) antagonists and proteasome inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies.

Introduction: The Significance of this compound in Medicinal Chemistry

The quest for novel therapeutic agents with enhanced efficacy and specificity is a driving force in modern drug discovery. Unnatural amino acids, those not found among the 20 common proteinogenic amino acids, offer a powerful tool to expand the chemical space of peptides and peptidomimetics. This compound, a structural analog of phenylalanine, is a prime example of a rationally designed building block that introduces a key basic functional group. This modification allows for new interactions with biological targets, improved solubility, and the ability to mimic the side chain of lysine, but with altered conformational constraints. Its incorporation into peptide backbones has led to the development of potent and selective modulators of various physiological pathways, underscoring its importance in the design of next-generation pharmaceuticals.

Synthesis of this compound: A Practical and Scalable Approach

A robust and efficient synthesis is paramount for the widespread application of any non-proteinogenic amino acid. A notable and practical route for the preparation of this compound dihydrochloride starts from the readily available L-phenylalanine. This method, detailed below, involves a key acid-catalyzed amidoalkylation step.[1]

Synthetic Pathway Overview

The synthesis proceeds in two main stages:

-

Amidoalkylation of L-Phenylalanine: L-Phenylalanine is reacted with N-(hydroxymethyl)trichloroacetamide in the presence of concentrated sulfuric acid to introduce the protected aminomethyl group at the para-position of the phenyl ring.

-

Hydrolysis: The resulting intermediate is then subjected to acid hydrolysis to remove the trichloroacetyl protecting group and yield this compound as its dihydrochloride salt.[1]

Caption: Synthetic pathway for this compound dihydrochloride.

Detailed Experimental Protocol: Synthesis of this compound Dihydrochloride

Step 1: 4-((N-Trichloroacetylamino)methyl)-L-phenylalanine

-

To a stirred solution of concentrated sulfuric acid (200 mL), add L-phenylalanine (60 g, 0.36 mol) in portions, maintaining the temperature between 20-25 °C.[1]

-

Once the phenylalanine is completely dissolved, add N-(hydroxymethyl)trichloroacetamide (71 g, 0.394 mol) in portions, again ensuring the temperature is maintained at 20-25 °C.[1]

-

Stir the reaction mixture at room temperature for 18-24 hours.

-

Carefully pour the reaction mixture onto crushed ice (1 kg) with vigorous stirring.

-

Neutralize the resulting solution to pH 6.5 with a concentrated sodium hydroxide solution while maintaining the temperature below 30 °C.

-

The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield the intermediate product.

Step 2: this compound Dihydrochloride

-

Suspend the crude 4-((N-Trichloroacetylamino)methyl)-L-phenylalanine in 6N hydrochloric acid.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by a suitable method (e.g., TLC or HPLC).

-

After completion of the reaction, cool the solution to room temperature.

-

The resulting solution is concentrated under reduced pressure.

-

The residue is triturated with a suitable solvent (e.g., ethanol or acetone) to induce crystallization.

-

The crystalline product, this compound dihydrochloride, is collected by filtration, washed with the crystallization solvent, and dried under vacuum.[1]

Note: This protocol is a general guideline and may require optimization based on laboratory conditions and scale.

An alternative synthetic approach involves the reaction of a dialkylamine with N-acetyl-4-chloromethyl phenylalanine ethyl ester, followed by hydrolysis and protection with a Boc group, which has been successfully used for solid-phase peptide synthesis.[2][3]

Physicochemical Properties

The physicochemical properties of this compound and its protected derivatives are crucial for their application in synthesis and drug design.

| Property | 4-(Aminomethyl)-L-phenylalanine | N-Boc-4-(aminomethyl)-L-phenylalanine | Fmoc-4-(Boc-aminomethyl)-L-phenylalanine |

| Molecular Formula | C₁₀H₁₄N₂O₂ | C₁₅H₂₂N₂O₄ | C₃₀H₃₂N₂O₆ |

| Molecular Weight | 194.23 g/mol [4] | 294.35 g/mol | 516.59 g/mol [5] |

| Appearance | Off-white to pale yellow solid[4] | White to off-white solid | White powder[5] |

| CAS Number | 150338-20-8 | 137452-49-4 | 204715-91-3[6] |

| Melting Point | Data not consistently available | Not available | Not available |

| pKa (Predicted) | Not available | 3.78 ± 0.10[7] | Not available |

| Solubility | Soluble in water | Soluble in organic solvents (e.g., DMF, DCM) | Soluble in organic solvents (e.g., DMF, CHCl₃)[6] |

Spectroscopic Data:

-

Mass Spectrometry: The molecular weight can be confirmed by mass spectrometry, with the expected molecular ion peak corresponding to the chemical formula.

Applications in Drug Development

The unique structural features of this compound make it a valuable building block in the design of peptide-based therapeutics.

Gonadotropin-Releasing Hormone (GnRH) Antagonists

GnRH is a key hormone in the reproductive endocrine system, and its antagonists are used in the treatment of hormone-dependent diseases such as prostate cancer, endometriosis, and uterine fibroids, as well as in assisted reproduction technologies.[11][12] The incorporation of unnatural amino acids, including this compound, into GnRH analogs has been a successful strategy to enhance their antagonistic activity, metabolic stability, and physicochemical properties.

The aminomethyl group of this compound can serve as a mimic for the side chain of basic amino acids like lysine or arginine, which are often crucial for receptor binding. By introducing this basic moiety on a more rigid phenyl ring, the conformational flexibility is reduced, which can lead to higher binding affinity and selectivity for the GnRH receptor.

Mechanism of Action of GnRH Antagonists:

GnRH antagonists function by competitively binding to GnRH receptors on the pituitary gonadotroph cells.[11] This binding blocks the endogenous GnRH from activating its receptor, thereby inhibiting the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[13][14] The inhibition of gonadotropin release leads to a rapid and reversible suppression of sex steroid production.[11]

Caption: GnRH receptor signaling and the mechanism of antagonist action.

Proteasome Inhibitors

The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, and its inhibition has emerged as a powerful strategy in cancer therapy, particularly for multiple myeloma.[15][16] Proteasome inhibitors block the catalytic activity of the proteasome, leading to the accumulation of misfolded and regulatory proteins, which in turn induces cell cycle arrest and apoptosis in cancer cells.

Amino acids and their derivatives can play a role in the design of proteasome inhibitors. While the direct incorporation of this compound into clinically approved proteasome inhibitors is not explicitly detailed in the provided search results, its structural motifs are relevant. The design of peptide-based proteasome inhibitors often involves hydrophobic Phenylalanine-like residues to interact with the hydrophobic pockets of the proteasome's active sites. The aminomethyl group of this compound could be utilized to introduce a basic center, potentially interacting with acidic residues in the enzyme or to improve solubility and pharmacokinetic properties of the inhibitor. Certain amino acids, including phenylalanine, have been shown to inhibit the chymotrypsin-like activity of the proteasome.[5] The design of potent and selective proteasome inhibitors often involves a peptide backbone that mimics the natural substrates of the proteasome, coupled with an electrophilic "warhead" that covalently modifies the active site threonine. The specific amino acid sequence influences the inhibitor's affinity and selectivity for the different catalytic subunits of the proteasome (β1, β2, and β5).

Conclusion and Future Perspectives

This compound is a versatile and valuable unnatural amino acid with significant potential in drug discovery and development. Its straightforward synthesis from L-phenylalanine allows for its accessible incorporation into peptide and small molecule scaffolds. The presence of the aminomethyl group provides a handle for introducing basicity and new intermolecular interactions, which has been effectively leveraged in the design of potent GnRH antagonists.

Future research will likely focus on further exploring the structure-activity relationships of peptides containing this compound to fine-tune their biological activity and pharmacokinetic profiles. Its application in other therapeutic areas, such as the development of novel antibiotics, antivirals, and targeted cancer therapies, remains a promising avenue for investigation. As our understanding of the molecular basis of diseases deepens, the rational design and synthesis of unique building blocks like this compound will continue to be a cornerstone of medicinal chemistry, enabling the creation of innovative and effective medicines.

References

- Di Tella, C., et al. (2020). GnRH and GnRH receptors in the pathophysiology of the human female reproductive system.

- Sperandeo, M., et al. (2021). GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors. International Journal of Molecular Sciences, 22(11), 5695.

- Liu, K., He, B., & Xiao, S. (1990). SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES. Chinese Journal of Applied Chemistry, 7(4), 72-74.

- Acevedo-Rodriguez, A., et al. (2018). Physiology, Gonadotropin-Releasing Hormone. In StatPearls.

-

GnRH Agonists & Antagonists. (2016). [PowerPoint slides]. SlideShare. Retrieved from [Link]

- Stokker, G. E., Hoffman, W. F., & Homnick, C. F. (1993). A Simple and Inexpensive Synthesis of 4-(Aminomethyl)-L-phenylalanine. The Journal of Organic Chemistry, 58(19), 5015–5016.

- Tu, G., et al. (2004). Synthesis and structure-activity relationships of (R)-1-alkyl-3-[2-(2-amino)phenethyl]-5-(2-fluorophenyl)-6-methyluracils as human GnRH receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 14(9), 2269-2274.

- Vögtle, F. N., et al. (2010).

- Hirayama, T., et al. (2024). How can 4-amino-L-phenylalanine be utilized for the synthesis of 4-amino-L-phenylalanine biocylide granules? Guidechem.

- Hamel, F. G., et al. (2003). Inhibition of proteasome activity by selected amino acids. Metabolism, 52(7), 810-814.

-

4-(Aminomethyl)-L-phenylalanine | AMERICAN ELEMENTS ®. (n.d.). Retrieved January 14, 2026, from [Link]

- Post-synthetic modification of phenylalanine containing peptides by C-H functionalization. (n.d.). Nanyang Technological University Institutional Repository.

- Liu, K., He, B., & Xiao, S. (1990). SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES. Chinese Journal of Applied Chemistry, 7(4), 72-74.

- Design and Structure−Activity Relationships of 2-Alkyl-3-aminomethyl-6-(3-methoxyphenyl)-7-methyl-8-(2-fluorobenzyl)imidazolo[1,2- a ]pyrimid-5-ones as Potent GnRH Receptor Antagonists. (2003). Journal of Medicinal Chemistry, 46(18), 3756-3764.

- Characterisation and optimisation of 20S proteasome inhibitors. (2014).

- A process for the synthesis of melphalan. (2021).

- GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy. (2023). Molecules, 28(14), 5396.

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). (n.d.). Human Metabolome Database. Retrieved from [Link]

- L-Phenylalanine Methyl Hydrochloride. (n.d.). Organic Syntheses.

- Identification of a new class of proteasome inhibitors based on a naphthyl–azotricyclic-urea–phenyl scaffold. (2020). Scientific Reports, 10(1), 1-13.

- Proteasome Inhibitors: Harnessing Proteostasis to Combat Disease. (2021). International Journal of Molecular Sciences, 22(16), 8796.

- Structure and function based design of Plasmodium-selective proteasome inhibitors. (2018).

-

L-Phenylalanine at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]

- III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. (1984). Xenobiotica, 14(8), 647-656.

- N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). (2023). Molecules, 28(2), 652.

- On the mechanism of action of phenylalanine hydroxylase. (1979). The Journal of Biological Chemistry, 254(12), 5055-5063.

- The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments. (2008). Biochemistry, 47(45), 11739–11747.

- Stereochemistry and mechanism of a microbial phenylalanine aminomutase. (2011). Journal of the American Chemical Society, 133(22), 8531-8533.

Sources

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. Structure-Activity Relationship Studies of Gonadotropin Releasing Hormone Antagonists Containing S-aryl/alkyl Norcysteines and their Oxidized Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES [yyhx.ciac.jl.cn]

- 4. americanelements.com [americanelements.com]

- 5. Inhibition of proteasome activity by selected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship studies of gonadotropin-releasing hormone antagonists containing S-aryl/alkyl norcysteines and their oxidized derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bmse000045 L-Phenylalanine at BMRB [bmrb.io]

- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159) [hmdb.ca]

- 10. 4-Amino-L-phenylalanine(943-80-6) 1H NMR [m.chemicalbook.com]

- 11. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 16. mdpi.com [mdpi.com]

biological activity of 4-(Aminomethyl)-L-phenylalanine

An In-depth Technical Guide on the Biological Activity of 4-(Aminomethyl)-L-phenylalanine

Authored by: Gemini, Senior Application Scientist

Abstract

4-(Aminomethyl)-L-phenylalanine is a non-canonical amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, combining the aromatic scaffold of phenylalanine with a reactive aminomethyl group, render it a versatile building block for creating novel peptides and small molecules with tailored biological activities. This guide provides a comprehensive overview of the known and potential biological activities of 4-(Aminomethyl)-L-phenylalanine, with a focus on its interactions with key enzymatic targets. We will delve into its potential roles as an enzyme inhibitor and activator, and as a constrained mimetic of natural amino acids, providing researchers, scientists, and drug development professionals with a foundational understanding of its utility.

Introduction: The Structural and Functional Significance of 4-(Aminomethyl)-L-phenylalanine

4-(Aminomethyl)-L-phenylalanine is an unnatural amino acid derivative that is increasingly utilized in the synthesis of peptides and peptidomimetics.[1][2] Its structure is characterized by an aminomethyl group attached to the phenyl ring of L-phenylalanine, which enhances its chemical reactivity and potential for forming diverse molecular architectures.[1] This modification allows for its use as a versatile building block in the development of novel therapeutic agents, particularly in the realms of oncology, immunology, and neuroscience.[2] The presence of the additional amino group also allows it to serve as a constrained analog of lysine, offering unique possibilities for probing and modulating biological systems.

Potential Biological Activities: A Multifaceted Profile

The biological activities of 4-(Aminomethyl)-L-phenylalanine are not yet fully elucidated, but research on closely related analogs and derivatives has pointed towards several promising areas of investigation. These include enzyme inhibition, enzyme activation, and its application as a structural mimetic.

Enzyme Inhibition: Targeting Key Pathological Mediators

The structural characteristics of 4-(Aminomethyl)-L-phenylalanine and its derivatives make them promising candidates for the development of potent and selective enzyme inhibitors.

Derivatives of the closely related compound, 4-aminophenylalanine, have been identified as potent and selective inhibitors of Dipeptidyl Peptidase IV (DPP-4).[3] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[4] Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[5][6] This mechanism forms the basis for a major class of therapeutics for type 2 diabetes.[6] The structural similarity of 4-(Aminomethyl)-L-phenylalanine to these potent DPP-4 inhibitors suggests its potential as a scaffold for the development of novel anti-diabetic agents.

Signaling Pathway of DPP-4 in Glucose Homeostasis

Caption: DPP-4 inactivates incretins, reducing insulin secretion. Inhibition of DPP-4 by compounds like 4-(Aminomethyl)-L-phenylalanine derivatives can enhance insulin release.

Derivatives of 4-(aminomethyl)pyridine have been developed as potent and selective inhibitors of Lysyl Oxidase-Like 2 (LOXL2).[1] LOXL2 is a copper-dependent amine oxidase that plays a critical role in the cross-linking of collagen and elastin in the extracellular matrix.[7] Upregulation of LOXL2 is associated with the progression of fibrotic diseases and cancer metastasis.[7] By inhibiting LOXL2, these compounds can potentially disrupt the fibrotic process and limit tumor progression.[1] The aminomethylphenyl group of 4-(Aminomethyl)-L-phenylalanine presents a key structural motif found in these LOXL2 inhibitors, highlighting its potential as a starting point for the design of novel anti-fibrotic and anti-cancer therapies.[1][7]

Role of LOXL2 in Extracellular Matrix Remodeling

Caption: LOXL2 promotes extracellular matrix cross-linking, contributing to fibrosis and metastasis. 4-(Aminomethyl)-L-phenylalanine derivatives can potentially inhibit this process.

Enzyme Activation: Modulating Metabolic Pathways

In addition to inhibition, analogs of 4-(Aminomethyl)-L-phenylalanine have demonstrated the ability to activate certain enzymes.

L-4-aminophenylalanine has been shown to activate Phenylalanine Hydroxylase (PAH), albeit to a lesser extent than the enzyme's natural substrate, L-phenylalanine.[8][9] PAH is a critical enzyme in amino acid metabolism, catalyzing the conversion of phenylalanine to tyrosine.[10] This reaction is the rate-limiting step in the major pathway of phenylalanine catabolism.[11] The ability of a phenylalanine analog to activate PAH suggests that it binds to an allosteric site on the enzyme, inducing a conformational change that enhances catalytic activity.[12] This finding opens up avenues for exploring the use of 4-(Aminomethyl)-L-phenylalanine and its derivatives as chemical probes to study the allosteric regulation of PAH and as potential therapeutic agents for metabolic disorders associated with PAH dysfunction.

A Constrained Lysine Mimetic: A Tool for Chemical Biology

The structure of 4-(Aminomethyl)-L-phenylalanine, with its aminomethyl group extending from the phenyl ring, makes it a conformationally restricted analog of lysine.[13] This feature is particularly valuable for studying protein-protein interactions and post-translational modifications that involve lysine residues. By incorporating this analog into peptides, researchers can investigate the specific conformational requirements for recognition by enzymes and binding partners, providing insights into the molecular basis of biological processes.

Experimental Protocols: Assessing Biological Activity

To evaluate the and its derivatives, a variety of in vitro and in vivo assays can be employed.

Enzyme Inhibition Assays

A generalized workflow for determining the inhibitory potential of a compound against a target enzyme is outlined below.

Workflow for Enzyme Inhibition Assay

Caption: A typical workflow for determining the IC50 value of an enzyme inhibitor.

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human DPP-4 enzyme in assay buffer (e.g., Tris-HCl, pH 7.5).

-

Prepare a stock solution of the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin) in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of 4-(Aminomethyl)-L-phenylalanine or its derivative in assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add the diluted compound solutions.

-

Add the DPP-4 enzyme solution to each well and incubate for a pre-determined time at a specific temperature (e.g., 15 minutes at 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

-

Monitor the increase in fluorescence (excitation ~360 nm, emission ~460 nm) over time using a microplate reader. The rate of fluorescence increase is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocities for each compound concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human LOXL2 enzyme in assay buffer (e.g., borate buffer, pH 8.0).

-

Prepare a stock solution of a suitable substrate, such as a synthetic peptide containing a lysine residue or a small molecule substrate like putrescine.

-

Prepare serial dilutions of the test compound.

-

-

Assay Procedure:

-

The assay can be performed using various detection methods, including an Amplex Red-based assay that measures the hydrogen peroxide produced during the enzymatic reaction.

-

In a 96-well plate, combine the LOXL2 enzyme, horseradish peroxidase, and Amplex Red reagent.

-

Add the diluted test compounds and incubate.

-

Initiate the reaction by adding the substrate.

-

Measure the fluorescence (excitation ~530 nm, emission ~590 nm) or absorbance over time.

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value as described for the DPP-4 assay.

-

Enzyme Activation Assay

-

Reagent Preparation:

-

Prepare a solution of purified PAH enzyme in a suitable buffer (e.g., HEPES, pH 7.0).

-

Prepare solutions of L-phenylalanine (substrate), tetrahydrobiopterin (cofactor), and the test compound (e.g., L-4-aminophenylalanine).

-

-

Assay Procedure:

-

Pre-incubate the PAH enzyme with various concentrations of the test compound for a defined period (e.g., 10 minutes at 25°C) to allow for potential allosteric binding and activation.

-

Initiate the reaction by adding L-phenylalanine and tetrahydrobiopterin.

-

The reaction can be monitored by measuring the formation of tyrosine using HPLC or by a coupled enzymatic assay that measures the consumption of NADH.

-

-

Data Analysis:

-

Determine the initial reaction rates at different concentrations of the test compound.

-

Plot the enzyme activity as a function of the test compound concentration to determine the extent of activation.

-

Data Summary: Quantitative Insights into Biological Activity

While specific quantitative data for 4-(Aminomethyl)-L-phenylalanine is limited in the public domain, the following table summarizes the reported activity for its close analog, L-4-aminophenylalanine, in activating Phenylalanine Hydroxylase.

| Compound | Target Enzyme | Biological Activity | Quantitative Data | Reference |

| L-4-aminophenylalanine | Phenylalanine Hydroxylase | Weak Activation | Lower level of activation compared to 1 mM L-phenylalanine | [8][9] |

Conclusion and Future Directions

4-(Aminomethyl)-L-phenylalanine represents a promising and versatile scaffold for the development of novel biologically active molecules. The available evidence, largely derived from studies on its close analogs and derivatives, suggests its potential as an inhibitor of key enzymes such as DPP-4 and LOXL2, and as a modulator of enzymes like PAH. Its utility as a constrained lysine mimetic further expands its applications in chemical biology and drug discovery.

Future research should focus on the direct biological evaluation of 4-(Aminomethyl)-L-phenylalanine to confirm these potential activities and to elucidate its precise mechanisms of action. In-depth studies on its pharmacokinetics and in vivo efficacy will be crucial for translating its potential into tangible therapeutic applications. The continued exploration of this unique non-canonical amino acid holds great promise for the development of next-generation therapeutics for a range of diseases.

References

- Schilter, D., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 60(10), 4403–4423.

- Kappock, T. J., et al. (2015). The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. Biochemistry, 54(33), 5129–5139.

-

Kappock, T. J., et al. (2015). The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. PubMed, [Link].

- Duffy, J. L., et al. (2007). 4-aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV. Bioorganic & Medicinal Chemistry Letters, 17(10), 2879-2885.

- Ferreira, S., et al. (2021). LOXL2 Inhibitors and Breast Cancer Progression. Cancers, 13(4), 882.

- Olsson, E., et al. (2014). Activation of phenylalanine hydroxylase: effect of substitutions at Arg68 and Cys237. The FEBS Journal, 281(15), 3447-3461.

-

Wikipedia. (2023). Phenylalanine hydroxylase. In Wikipedia. [Link]

- Andersen, O. A., et al. (2012). Activation of Phenylalanine Hydroxylase by Phenylalanine Does Not Require Binding in the Active Site. Biochemistry, 51(28), 5614–5622.

- Ganorkar, R., et al. (2006). Synthesis of conformationally constrained lysine analogues. The Journal of Organic Chemistry, 71(13), 5004-5007.

- Torrini, I., et al. (1998). New fMLF-OMe analogues containing constrained mimics of phenylalanine residue. Archiv der Pharmazie, 331(5), 170-176.

- Jarhad, D. B., et al. (2022). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Molecules, 27(19), 6296.

- Scheen, A. J. (2015). DPP-4 Inhibition and the Path to Clinical Proof. Frontiers in Endocrinology, 6, 31.

-

ResearchGate. (n.d.). LOX and LOXL2 inhibitors suppressed fibroblast activation and the deposition of extracellular matrix proteins. Retrieved from [Link]

- Teffera, Y. (2008). Discovery of DPP-4 Inhibitors as Antidiabetic Agents. NEDMDG Fall 2008 Meeting.

- Singh, G., et al. (2024). Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. Letters in Drug Design & Discovery, 21(1), 1-12.

-

PubMed. (2006). Synthesis of conformationally constrained lysine analogues. [Link]

-

National Center for Biotechnology Information. (2023). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. In StatPearls. [Link]

- Stanciu, L. A., et al. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. International Journal of Molecular Sciences, 24(3), 2095.

- Fadini, G. P., et al. (2013). Dipeptidyl-peptidase 4 Inhibition: Linking Metabolic Control to Cardiovascular Protection. Cardiovascular Diabetology, 12, 104.

- Cotinguiba, F., et al. (2022). Amino acids L-phenylalanine and L-lysine involvement in trans and cis piperamides biosynthesis in two Piper species. Brazilian Journal of Biology, 82, e247421.

- Silverman, R. B., et al. (2003). 4-Fluorinated L-lysine analogs as selective i-NOS inhibitors: methodology for introducing fluorine into the lysine side chain. Organic & Biomolecular Chemistry, 1(20), 3527-3534.

Sources

- 1. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dipeptidyl-peptidase 4 Inhibition: Linking Metabolic Control to Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]

- 6. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. LOXL2 Inhibitors and Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]

- 11. Activation of Phenylalanine Hydroxylase by Phenylalanine Does Not Require Binding in the Active Site - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of phenylalanine hydroxylase: effect of substitutions at Arg68 and Cys237 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of conformationally constrained lysine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of 4-(Aminomethyl)phenylalanine

An In-depth Technical Guide to the Physicochemical Properties of 4-(Aminomethyl)phenylalanine

Foreword

In the landscape of modern drug discovery and peptide chemistry, the introduction of non-canonical amino acids has opened new frontiers for designing molecules with enhanced stability, novel functionalities, and targeted biological activities. This compound, a synthetic derivative of L-phenylalanine, stands out as a particularly versatile building block.[1] Its utility, however, is fundamentally governed by its physicochemical properties. A granular understanding of these characteristics is not merely an academic exercise; it is the cornerstone of rational experimental design, from peptide synthesis to the formulation of bioactive agents.

This guide is structured to provide a comprehensive, field-proven perspective on the core physicochemical attributes of this compound. We will move beyond a simple cataloging of data to explore the causality behind experimental choices and to present protocols as self-validating systems. This document is intended for the hands-on researcher, the medicinal chemist, and the drug development professional who requires both reliable data and a robust framework for its application.

Section 1: Foundational Physicochemical Profile

The unique structure of this compound, which incorporates a basic aminomethyl group on the phenyl ring, imparts a distinct set of properties compared to its parent amino acid. These properties dictate its behavior in aqueous solutions, its interaction with biological targets, and its suitability for various synthetic methodologies.

Core Properties Summary

A consolidated view of the key physicochemical data is essential for at-a-glance reference. The following table summarizes the most critical parameters for this compound.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [1][2] |

| Molecular Weight | 194.23 g/mol | [1][2] |

| Appearance | White to off-white powder/crystalline solid | [3] |

| pKa₁ (α-carboxyl) | ~1.8 - 2.4 (Estimated) | [4][5] |

| pKa₂ (α-amino) | ~9.1 - 9.7 (Estimated) | [4][5] |

| pKa₃ (side-chain aminomethyl) | ~10.5 (Estimated) | [6] |

| Solubility | Soluble in water | [3][7] |

Note: pKa values are estimates based on the parent compound phenylalanine and similar structures. For precise formulation and assay development, experimental determination is strongly advised.

Ionization Behavior: The Critical Role of pKa

Expertise & Experience: The ionization state of a molecule at a given pH is arguably its most important physicochemical property. It governs solubility, lipophilicity, and the ability to form ionic bonds with a biological target. With three ionizable centers, this compound can exist in multiple protonation states. Accurately determining its pKa values is therefore non-negotiable for any meaningful research.

Causality: Potentiometric titration is the definitive method for determining pKa values. It relies on the principle that as a weak acid (or base) is titrated with a strong base (or acid), the pH changes in a predictable manner, with points of maximum buffering occurring when the concentrations of the protonated and deprotonated species are equal (pH = pKa). This protocol is designed to be a self-validating system through the use of standardized reagents and calibrated instrumentation.

Methodology:

-

System Calibration: Calibrate a high-precision pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature.

-

Analyte Preparation: Accurately weigh ~20 mg of this compound and dissolve it in ~50 mL of degassed, deionized water. The absence of dissolved CO₂ is critical to prevent interference from carbonic acid.

-

Initial Protonation: To determine all pKa values in a single titration, first, acidify the solution to ~pH 1.5 with a standardized 0.1 M HCl solution. This ensures all three functional groups are fully protonated.

-

Titration: Place the solution on a stir plate and immerse the calibrated pH electrode. Titrate the solution with a standardized, carbonate-free 0.1 M NaOH solution, adding the titrant in small, precise increments (e.g., 0.05-0.10 mL).

-

Data Acquisition: Record the pH value after each increment of NaOH, allowing the reading to stabilize completely.

-

Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve. The pKa values are the pH values at the midpoints of the buffer regions (i.e., at 0.5, 1.5, and 2.5 equivalents of NaOH added after initial neutralization of the excess HCl). For higher accuracy, calculate the first derivative (dpH/dV) of the curve; the peaks of the derivative plot indicate the equivalence points, and the pKa values can be determined from the half-equivalence volumes.

Caption: A robust workflow for the experimental determination of pKa values.

Section 2: Spectroscopic & Structural Identity

Confirming the identity and purity of the compound is a prerequisite for any experiment. A combination of spectroscopic techniques provides an unambiguous structural fingerprint.

Table 2: Spectroscopic Data Interpretation for this compound

| Technique | Expected Observations | Rationale & Significance |

| ¹H NMR | ∙ Multiplet in the aromatic region (~7.2-7.4 ppm).∙ Singlet for the benzylic CH₂ (~3.8-4.0 ppm).∙ Signals for the alanine backbone (α-CH, β-CH₂). | Confirms the presence and connectivity of all proton environments. Integration of peaks validates the proton count for each group. |

| Mass Spec (MS) | ∙ [M+H]⁺ ion at m/z 195.11. | Confirms the molecular weight. High-Resolution MS (HRMS) can verify the elemental composition (C₁₀H₁₄N₂O₂) with high precision. |

| Infrared (IR) | ∙ Broad O-H stretch (~2500-3300 cm⁻¹).∙ N-H stretches (~3200-3400 cm⁻¹).∙ C=O stretch (~1700-1725 cm⁻¹).∙ Aromatic C=C stretches (~1600, ~1450 cm⁻¹). | Identifies the key functional groups: carboxylic acid, primary amines, and the aromatic ring.[8] |

Section 3: Solubility Profile

Expertise & Experience: While the compound is generally described as water-soluble, "soluble" is a qualitative term. For applications like high-throughput screening, formulation development, or kinetic assays, a quantitative understanding of solubility is essential. The shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility.

Causality: This method is designed to determine the maximum concentration of a compound that can be dissolved in a specific solvent at equilibrium. By ensuring an excess of solid material is present, we guarantee that the resulting solution is saturated. This protocol's self-validating nature comes from confirming that equilibrium has been reached.

Methodology:

-

Preparation: Add an excess amount of this compound (enough such that solid material is clearly visible) to pre-defined volumes of the relevant buffer (e.g., PBS, pH 7.4) in multiple vials.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker for 24 hours. A parallel set of vials should be agitated for 48 hours.

-

Phase Separation: Centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

Sampling: Carefully remove an aliquot from the clear supernatant, taking extreme care not to disturb the solid pellet.

-

Filtration & Dilution: Filter the aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF). Accurately dilute the filtrate with the appropriate mobile phase for quantification.

-

Quantification: Analyze the concentration of the diluted filtrate using a validated, stability-indicating HPLC method with a standard curve prepared from known concentrations of the compound.

-

Validation: Compare the calculated solubility from the 24-hour and 48-hour time points. If the values are statistically identical, it confirms that equilibrium was reached at 24 hours.

Caption: Standard operating procedure for the shake-flask solubility assay.

Section 4: Stability Considerations

For any compound intended for research or therapeutic use, understanding its stability is paramount. Degradation can lead to loss of potency, altered activity, and the generation of potentially confounding impurities. Key areas to investigate include stability in solution at various pH values, thermal stability, and photostability. A validated, stability-indicating HPLC method is the cornerstone of all such studies.

Conclusion

This compound is a molecule of significant interest due to the unique properties conferred by its aminomethyl-functionalized side chain. A thorough and rigorous characterization of its physicochemical properties is not a preliminary step but a continuous requirement for its successful application. The data, protocols, and workflows presented in this guide provide a comprehensive framework for researchers to build upon. By grounding our work in the principles of causality and employing self-validating experimental systems, we can ensure the integrity of our results and accelerate the translation of promising molecules from the bench to meaningful applications.

References

-

American Elements. (n.d.). 4-(Aminomethyl)-L-phenylalanine. Retrieved from [Link]

-

LibreTexts. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

University of Calgary. (n.d.). Chapter 27: pKa and pI values. Retrieved from [Link]

-

Peptideweb.com. (n.d.). pKa and pI values of amino acids. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. americanelements.com [americanelements.com]

- 3. 4-Amino-L-phenylalanine | 943-80-6 [chemicalbook.com]

- 4. Amino Acids [vanderbilt.edu]

- 5. peptideweb.com [peptideweb.com]

- 6. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 7. 4-Amino-L-phenylalanine, 95% | Fisher Scientific [fishersci.ca]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

An In-Depth Technical Guide to 4-(Aminomethyl)phenylalanine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Aminomethyl)phenylalanine is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. As a constrained analog of lysine, it serves as a valuable building block for synthesizing peptides and peptidomimetics with enhanced biological activity and stability. Its unique structure, featuring a phenyl ring that restricts conformational flexibility and an aminomethyl group that provides a site for chemical modification, makes it a powerful tool for probing biological systems and designing novel therapeutics. This guide provides a comprehensive overview of the chemical identifiers, synthesis, properties, and applications of this compound, with a focus on its enantiomeric forms and their relevance in research and development.

Chemical Identifiers and Physicochemical Properties

This compound exists as two enantiomers, the L-form and the D-form, as well as a racemic mixture. The identity and properties of these forms, along with their commonly used protected derivatives, are crucial for their application in synthesis and biological studies.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Synonyms |

| 4-(Aminomethyl)-L-phenylalanine | 150338-20-8[1][2] | C₁₀H₁₄N₂O₂ | 194.23[2][3] | (S)-2-Amino-3-(4-(aminomethyl)phenyl)propanoic acid, L-Phe(4-CH₂NH₂)-OH |

| 4-(Aminomethyl)-D-phenylalanine | 1217662-97-9 | C₁₀H₁₄N₂O₂ | 194.23 | (R)-2-Amino-3-(4-(aminomethyl)phenyl)propanoic acid, H-D-Phe(4-CH₂NH₂)-OH |

| Racemic this compound | 1991-96-4 | C₁₀H₁₄N₂O₂ | 194.23 | (±)-2-Amino-3-(4-(aminomethyl)phenyl)propanoic acid |

| Boc-4-(aminomethyl)-L-phenylalanine | 137452-49-4 | C₁₅H₂₂N₂O₄ | 294.35 | Boc-L-Phe(4-CH₂NH₂)-OH |

| Fmoc-4-(Boc-aminomethyl)-L-phenylalanine | 204715-91-3[4] | C₃₀H₃₂N₂O₆ | 516.59 | Fmoc-L-Phe(4-CH₂NHBoc)-OH |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, often involving the introduction of the aminomethyl group onto the phenyl ring of a phenylalanine derivative. The choice of synthetic strategy typically depends on the desired stereochemistry and the protecting groups required for subsequent applications, such as solid-phase peptide synthesis.

Synthesis of L-4-(Aminomethyl)phenylalanine

A common and efficient method for the synthesis of the L-enantiomer starts from L-phenylalanine and involves an acid-catalyzed nuclear amidoalkylation reaction.[5] This two-step process provides a straightforward route to the desired product.

Caption: General workflow for the synthesis of L-4-(Aminomethyl)phenylalanine.

Experimental Protocol: Synthesis of 4-(Aminomethyl)-L-phenylalanine Dihydrochloride [5]

-

Amidoalkylation: To concentrated sulfuric acid (200 mL), add L-phenylalanine (60 g, 0.36 mol) in portions, maintaining the temperature between 20-25°C. Subsequently, add N-(hydroxymethyl)trichloroacetamide (71 g, 0.394 mol) in portions while keeping the temperature in the same range. Stir the mixture at room temperature for 18 hours.

-

Hydrolysis: Carefully pour the reaction mixture onto crushed ice. The resulting solution is then subjected to acid hydrolysis to remove the trichloroacetyl group, yielding 4-(Aminomethyl)-L-phenylalanine.

-

Purification: The product is typically isolated and purified as its dihydrochloride salt.

Synthesis of Protected Derivatives for Peptide Synthesis

For incorporation into peptides, protected derivatives of this compound are essential. A versatile approach involves the synthesis of N-Boc-4-(aminomethyl)-L-phenylalanine, which can then be used in further synthetic steps.[6][7]

Caption: Workflow for synthesizing N-Boc-4-(aminomethyl)-L-phenylalanine.

This method involves a three-step sequence starting from commercially available N-Boc-4-iodo-L-phenylalanine, featuring a palladium-catalyzed carbonylation, oxime formation, and subsequent catalytic reduction.[6][7] The resulting N-Boc protected amino acid is a key intermediate for various applications.

Biological Activity and Mechanism of Action

This compound and its derivatives have been investigated for their potential to modulate various biological processes. As a structural analog of natural amino acids, it can interact with enzymes and receptors involved in amino acid metabolism and signaling.

For instance, the related compound, L-4-aminophenylalanine, has been shown to activate phenylalanine hydroxylase (PheH), an enzyme crucial for phenylalanine metabolism.[8] While exhibiting lower activation levels compared to L-phenylalanine, this finding suggests that modifications on the phenyl ring are tolerated and can influence enzyme activity.[8] The aminomethyl group in this compound introduces a basic side chain, which can be critical for interactions with biological targets, such as receptors that recognize positively charged ligands.

The incorporation of this compound into peptides is a key strategy to enhance their therapeutic properties. The D-enantiomer, in particular, can confer resistance to enzymatic degradation, thereby increasing the peptide's stability and in vivo half-life.[9] The aminomethyl group also provides a site for bioconjugation, allowing for the attachment of molecules like fluorophores, polyethylene glycol (PEG), or cytotoxic drugs to tailor the peptide's function.[9]

Applications in Research and Drug Development

The primary application of this compound lies in its use as a building block in peptide synthesis. Its unique structural features allow for the creation of peptides with novel properties.

Peptide Synthesis

Both Boc and Fmoc protected versions of this compound are commercially available and widely used in solid-phase peptide synthesis (SPPS).[10] The choice of protecting group strategy depends on the specific requirements of the peptide sequence and the desired final product.

-

Boc-protected this compound: This derivative is suitable for Boc-SPPS. The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).[11]

-

Fmoc-protected this compound: This is used in Fmoc-SPPS, where the Fmoc group is cleaved under basic conditions, commonly with piperidine.

The aminomethyl side chain is often protected with a Boc group, which is orthogonal to the Fmoc group on the alpha-amino group, allowing for selective deprotection and modification of the side chain if needed.[9]

Drug Discovery and Development

The incorporation of this compound into peptide-based drug candidates can lead to improved pharmacological profiles. Its ability to introduce conformational constraints and a basic side chain can enhance receptor binding affinity and specificity. Furthermore, the increased proteolytic stability conferred by the D-enantiomer is a significant advantage in developing long-acting peptide therapeutics.

Characterization

The identity and purity of this compound and its derivatives are confirmed using standard analytical techniques.

-

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound. The mass spectrum of the parent compound, phenylalanine, is available in the NIST WebBook.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is employed to determine the enantiomeric purity of the L- and D-forms.[5]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its derivatives.

-

General Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety glasses.

-

Storage: Store in a tightly closed container in a cool, dry place.[9] For long-term storage, refrigeration is often recommended.

-

Toxicity: While specific toxicity data for this compound is limited, it is important to handle it with the care afforded to all laboratory chemicals. Potential health effects may include respiratory tract irritation upon inhalation.

Conclusion

This compound is a valuable and versatile non-natural amino acid with significant applications in peptide chemistry and drug discovery. Its unique structural features, including a constrained phenyl ring and a functionalizable aminomethyl group, provide researchers with a powerful tool for designing peptides with enhanced stability, affinity, and novel biological activities. The availability of its enantiomers and various protected derivatives facilitates its incorporation into complex molecular architectures, paving the way for the development of next-generation peptide-based therapeutics. As research in this area continues to expand, the importance of this compound as a key building block in the design of innovative drugs and research tools is set to grow.

References

- Liu, K., He, B., & Xiao, S. (1990). Synthesis of 4-(N-substituted)aminomethyl phenylalanines. Chinese Journal of Applied Chemistry, 7(4), 72-74.

- Hartman, G. D., & Halczenko, W. (1991). A convenient synthesis of 4-aminomethyl-L-phenylalanine.

-

Taylor & Francis Online. (n.d.). A Convenient Synthesis of 4-Aminomethyl-L-phenylalanine. Retrieved from [Link]

- Stokker, G. E., Hoffman, W. F., & Homnick, C. F. (1993). A simple and inexpensive synthesis of 4-(aminomethyl)-L-phenylalanine. The Journal of Organic Chemistry, 58(18), 5015-5016.

-

ElectronicsAndBooks. (n.d.). A Simple and Inexpensive Synthesis 4-(Aminomethyl)-~-phenylalanine. Retrieved from [Link]

-

AAPPTec. (n.d.). Safety Data Sheet: Boc-Phe(4-Me)-OH. Retrieved from [Link]

-

Anaspec. (2021). Safety Data Sheet (SDS): Fmoc - 4 - (Boc - aminomethyl) - L - phenylalanine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminophenylalanine. Retrieved from [Link]

-

VDM Biochemicals. (n.d.). 4-Amino-L-Phenylalanine MSDS. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]

- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2019). Molecules, 24(9), 1785.

-

Biological Magnetic Resonance Bank. (n.d.). L-Phenylalanine at BMRB. Retrieved from [Link]

- MDPI. (2021). Phenylalanine-Derived β-Lactam TRPM8 Modulators. Configuration Effect on the Antagonist Activity. Molecules, 26(1), 199.

-

Anaspec. (n.d.). Fmoc-4-(Boc-aminomethyl)-L-phenylalanine - 1 g. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenylalanine. In NIST Chemistry WebBook. Retrieved from [Link]

-

American Elements. (n.d.). 4-(Aminomethyl)-L-phenylalanine. Retrieved from [Link]

-

SpectraBase. (n.d.). Fmoc-L-phenylalanine - Optional[1H NMR]. Retrieved from [Link]

-

SpectraBase. (n.d.). Fmoc-L-phenylalanine - Optional[13C NMR]. Retrieved from [Link]

-

ResearchGate. (n.d.). Supporting Information: 1H, 13C, & 19F NMR, IR, HPLC, X-ray, DSC and ARC. Retrieved from [Link]

-

PubChem. (n.d.). Fmoc-4-Amino-L-phenylalanine. Retrieved from [Link]

- The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. (2015). Biochemistry, 54(38), 5895–5905.

- Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). (2024). Scientific Reports, 14(1), 4735.

-

Wikipedia. (n.d.). Phenylalanine. Retrieved from [Link]

- Specific chiral recognition of amino acid enantiomers promoted by an enzymatic bioreactor in MOFs. (2021).

-

Lecturio. (2025). Phenylketonuria (PKU) & Alkaptonuria. Retrieved from [Link]

- Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. (2021). Molecules, 26(16), 4948.

-

Wikipedia. (n.d.). Phenylketonuria. Retrieved from [Link]

- High phenylalanine levels directly affect mood and sustained attention in adults with phenylketonuria: a randomised, double-blind, placebo-controlled, crossover trial. (2011). Journal of Inherited Metabolic Disease, 34(1), 159–165.

-

Organic Syntheses. (n.d.). Preparation of Benzyl((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate using Umpolung Amide Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

SCIRP. (n.d.). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]

- Synthesis and explosion hazards of 4-Azido-L-phenylalanine. (2018). Tetrahedron, 74(38), 5582–5588.

- Google Patents. (n.d.). US3867436A - Method of preparing phenylalanine.

- PubMed. (1980). Synthesis of p-amino-L-phenylalanine Derivatives With Protected P-Amino Group for Preparation of p-azido-L-phenylalanine Peptides. International Journal of Peptide and Protein Research, 15(4), 323-330.

-

ResearchGate. (n.d.). (PDF) Enantioselective Synthesis of Protected. Retrieved from [Link]

- Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. (2022). European Journal of Medicinal Chemistry, 238, 114467.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Solvent-Free Mechanochemical Deprotection of N-Boc Group [scirp.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

An In-depth Technical Guide to 4-(Aminomethyl)phenylalanine: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the non-proteinogenic amino acid 4-(Aminomethyl)phenylalanine, a molecule of significant interest in medicinal chemistry and drug discovery. The guide delves into its historical context, synthesis, and multifaceted applications as a versatile building block in peptide and peptidomimetic design. Particular focus is placed on its role in the development of enzyme inhibitors and its potential interactions with key metabolic enzymes. This document serves as a centralized resource for researchers, offering detailed protocols, mechanistic insights, and a thorough compilation of relevant scientific literature.

Introduction: The Advent of a Versatile Scaffolding Amino Acid

The journey into the world of unnatural amino acids has opened new frontiers in drug design and protein engineering. These novel building blocks, not found in the canonical set of twenty proteinogenic amino acids, offer a diverse chemical toolbox to modulate the pharmacological properties of peptides and small molecules. Among these, this compound stands out as a particularly useful scaffold, combining the aromaticity of phenylalanine with a reactive and basic aminomethyl group. This unique structure allows it to serve as a mimic for basic amino acids like lysine or ornithine while retaining a rigid phenyl ring, a feature that has been exploited in the design of enzyme inhibitors and other bioactive molecules. This guide will explore the discovery, synthesis, and key applications of this important research compound.

Historical Context and Discovery

While a singular, seminal "discovery" paper for this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader exploration of unnatural amino acids in peptide chemistry. Early work in the latter half of the 20th century focused on modifying natural amino acids to enhance the therapeutic potential of peptides, aiming to improve their stability against proteolytic degradation, increase receptor affinity, and fine-tune their pharmacokinetic profiles.

Key synthetic methodologies that paved the way for the creation of this compound and its derivatives were reported in the early 1990s. A notable publication by Liu Keliang, He Binglin, and Xiao Shaobo in 1990 described the synthesis of N-substituted 4-(aminomethyl)phenylalanines, indicating that the parent compound was known to the scientific community at that time[1]. A subsequent paper by G. E. Stokker, W. F. Hoffman, and C. F. Homnick in 1993 detailed a "simple and inexpensive synthesis" of 4-(aminomethyl)-L-phenylalanine, suggesting that earlier, more cumbersome methods existed[2]. These publications highlight a period of active research into novel amino acid structures for incorporation into peptidomimetics. The primary motivation for its synthesis was likely to create a versatile building block for solid-phase peptide synthesis, enabling the introduction of a basic side chain with an aromatic character for structure-activity relationship (SAR) studies in drug discovery.

Synthesis and Chemical Properties

The synthesis of this compound has evolved to more efficient and scalable routes. A widely recognized and practical approach is the three-step synthesis reported by Stokker et al. This method provides a reliable pathway for producing the L-enantiomer, which is crucial for its application in biologically active peptides.

A Practical Three-Step Synthesis of L-4-(Aminomethyl)phenylalanine

The following protocol is an adaptation of the method described by Stokker et al. (1993), which offers a robust and scalable synthesis.

Experimental Protocol:

Step 1: Synthesis of N-Boc-4-formyl-L-phenylalanine methyl ester

-

To a solution of N-Boc-4-iodo-L-phenylalanine methyl ester in an appropriate solvent (e.g., DMF), add a palladium catalyst such as Pd(PPh₃)₄.

-

Pressurize the reaction vessel with carbon monoxide (balloon pressure is often sufficient).

-

Introduce a reducing agent, for example, tributyltin hydride, to the reaction mixture.

-

Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work up the reaction by quenching with a suitable reagent and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield N-Boc-4-formyl-L-phenylalanine methyl ester.

Step 2: Oximation of the Aldehyde

-

Dissolve the aldehyde from Step 1 in a mixture of ethanol and a weak base (e.g., triethylamine).

-

Add hydroxylamine hydrochloride and stir the mixture at room temperature.

-

Monitor the reaction for the formation of the oxime.

-

Upon completion, remove the solvent under reduced pressure and purify the resulting oxime.

Step 3: Reduction of the Oxime to the Amine

-

Dissolve the oxime in a suitable solvent system, such as a mixture of ethanol and aqueous acetic acid.

-

Add a hydrogenation catalyst, for instance, 10% Palladium on carbon.

-

Subject the mixture to hydrogenation (e.g., using a balloon of hydrogen gas) at room temperature.

-

After the reaction is complete, filter off the catalyst and remove the solvent to obtain 4-(Aminomethyl)-L-phenylalanine.

Causality Behind Experimental Choices:

-

The use of a palladium-catalyzed carbonylation-reduction sequence in Step 1 provides a high-yield and functional group-tolerant method for introducing the formyl group.

-

The oximation in Step 2 is a classic and efficient method for converting aldehydes to a stable intermediate that can be readily reduced to the primary amine.

-

The catalytic hydrogenation in Step 3 is a clean and effective method for the reduction of the oxime to the desired aminomethyl group, with the chosen solvent system being critical for the reaction's success.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol |

| Appearance | Off-white to pale yellow solid |

| Chirality | Exists as L- and D-enantiomers |

| Solubility | Soluble in water and polar organic solvents |

Applications in Drug Discovery and Chemical Biology

The unique structural features of this compound have made it a valuable tool in various areas of drug discovery and chemical biology. Its incorporation into peptides and small molecules can significantly influence their biological activity, stability, and selectivity.[][4][5][6][7]

A Building Block for Peptide Synthesis and Peptidomimetics

This compound is frequently used in solid-phase peptide synthesis (SPPS) to introduce a basic, yet sterically constrained, side chain.[1] The aminomethyl group can be readily protected with standard protecting groups like Boc or Fmoc, making it compatible with conventional peptide synthesis strategies.

Diagram of this compound in Peptide Synthesis:

Caption: Workflow for incorporating this compound into peptides via SPPS.

The incorporation of this unnatural amino acid can:

-

Enhance Proteolytic Stability: The non-natural structure can hinder recognition by proteases, thereby increasing the in vivo half-life of the peptide.

-

Modulate Receptor Binding: The position and charge of the aminomethyl group can be optimized to improve interactions with the target receptor.

-

Serve as an Anchor for Conjugation: The primary amine of the side chain provides a convenient handle for attaching other molecules, such as fluorescent dyes, imaging agents, or cytotoxic drugs.

Role in Enzyme Inhibition

The design of enzyme inhibitors is a cornerstone of drug development. This compound and its derivatives have been explored as components of inhibitors for various enzyme classes, particularly proteases. The rationale behind its use lies in its ability to mimic the side chains of basic amino acids like lysine and arginine, which are often recognized by the S1 pocket of many proteases.

While specific kinetic data for this compound as a standalone inhibitor is not extensively published, its utility is evident in its incorporation into larger inhibitor scaffolds. For instance, the closely related 4-aminophenylalanine has been used to design potent and selective inhibitors of dipeptidyl peptidase IV (DPP-4), an important target in the treatment of type 2 diabetes. The aminomethyl group of this compound can engage in key hydrogen bonding and electrostatic interactions within the enzyme's active site.

Conceptual Diagram of Enzyme Inhibition:

Caption: Competitive inhibition mechanism with this compound.

Interaction with Phenylalanine Hydroxylase: A Point of Investigation

Given its structural similarity to phenylalanine, a critical question is whether this compound interacts with Phenylalanine Hydroxylase (PAH), the enzyme responsible for converting phenylalanine to tyrosine. A deficiency in PAH leads to the metabolic disorder phenylketonuria (PKU).[8] The activity of PAH is allosterically regulated by its substrate, phenylalanine.[9]

Currently, there is a lack of direct published evidence demonstrating that this compound acts as either a significant inhibitor or activator of PAH. However, the study of how various phenylalanine analogs modulate PAH activity is an active area of research. It is plausible that the aminomethyl substitution could interfere with the precise conformational changes required for substrate binding and allosteric activation of the enzyme. Further research, including in vitro enzyme kinetic assays, would be necessary to elucidate the specific interaction, if any, between this compound and PAH. Such studies would be valuable for understanding the potential for off-target effects if this amino acid is used in systemically administered drugs.

Diagram of the Phenylalanine Hydroxylase Pathway:

Caption: The metabolic pathway of Phenylalanine Hydroxylase and the potential point of interaction for this compound.

Future Directions and Conclusion

This compound has established itself as a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the unique combination of an aromatic ring with a basic aminomethyl group have facilitated its use in the construction of novel peptides and peptidomimetics with enhanced pharmacological properties. While its historical origins are somewhat diffuse, its practical application is well-documented in the context of modern drug discovery.

Future research will likely focus on several key areas:

-

Systematic SAR Studies: The continued incorporation of this compound into libraries of bioactive compounds will help to further delineate its role in modulating protein-protein interactions and enzyme activity.

-

Elucidation of Off-Target Effects: A more thorough investigation of its interaction with key metabolic enzymes, such as Phenylalanine Hydroxylase, is warranted to ensure the safety and specificity of drugs containing this moiety.

-

Development of Novel Applications: Its use as a linker for bioconjugation and in the design of chemical probes for studying biological systems represents a promising avenue for future exploration.

References

-

Stokker, G. E., Hoffman, W. F., & Homnick, C. F. (1993). A simple and inexpensive synthesis of 4-(aminomethyl)-L-phenylalanine. The Journal of Organic Chemistry, 58(17), 4751-4752. [Link]

-

Liu Keliang, He Binglin, & Xiao Shaobo. (1990). SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES. Chinese Journal of Applied Chemistry, 0(4), 72-74. [Link]

-

JPT Peptide Technologies. (n.d.). Unnatural / Unusual Amino Acids. Retrieved January 14, 2026, from [Link]

-

Flydal, M. I., & Martinez, A. (2013). Phenylalanine hydroxylase: function, structure, and regulation. IUBMB life, 65(4), 341–349. [Link]

-

Kobe, B., Jennings, I. G., & Cotton, R. G. (1998). Allosteric regulation of phenylalanine hydroxylase. The international journal of biochemistry & cell biology, 30(10), 1079–1083. [Link]

-

Gersting, S. W., Staudigl, M., Truger, M. S., Messing, D. D., Danecka, M. K., Sommerhoff, C. P., ... & Muntau, A. C. (2013). Activation of phenylalanine hydroxylase induces positive cooperativity toward the natural cofactor. Journal of Biological Chemistry, 288(45), 32316-32326. [Link]

-

Wikipedia contributors. (2023, December 29). Phenylalanine hydroxylase. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]

-

MedlinePlus. (2023, April 25). PAH gene. Retrieved January 14, 2026, from [Link]

-

Bush, K. (1989). Evaluation of enzyme inhibition data in screening for new drugs. Journal of antibiotics, 42(12), 1681-1692. [Link]

-

Chemistry LibreTexts. (2025, January 20). 10: Enzyme Kinetics. Retrieved January 14, 2026, from [Link]

-

Wikipedia contributors. (2023, December 19). Enzyme kinetics. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]

-

Blau, N., van Spronsen, F. J., & Levy, H. L. (2010). Phenylketonuria. The Lancet, 376(9750), 1417-1427. [Link]

Sources

- 1. SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES [yyhx.ciac.jl.cn]

- 2. pubs.acs.org [pubs.acs.org]

- 4. Unnatural Amino Acids for Peptide Synthesis [merckmillipore.com]

- 5. jpt.com [jpt.com]

- 6. Unnatural Amino Acids - Enamine [enamine.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. PAH gene: MedlinePlus Genetics [medlineplus.gov]

- 9. Allosteric Regulation of Phenylalanine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

The Medicinal Chemistry of 4-(Aminomethyl)phenylalanine Derivatives and Analogs: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer a blend of structural rigidity, synthetic tractability, and diverse biological activity is perpetual. 4-(Aminomethyl)phenylalanine, a non-proteinogenic amino acid, has emerged as a compelling starting point for the development of a wide array of therapeutic agents. Its unique architecture, featuring a phenylalanine core appended with a reactive aminomethyl group, provides a versatile platform for the synthesis of derivatives and analogs with applications spanning oncology, metabolic disorders, and neuroscience.[1] This guide provides an in-depth exploration of the medicinal chemistry, pharmacological significance, and key experimental methodologies associated with this compound derivatives, tailored for researchers and drug development professionals.

The core structure combines the aromaticity and chirality of phenylalanine with the basicity and nucleophilicity of the aminomethyl side chain. This duality allows for the modulation of physicochemical properties such as hydrophilicity, basicity, and conformational flexibility, which are critical determinants of pharmacokinetic and pharmacodynamic profiles.[2] The aminomethyl group, in particular, serves as a key handle for a variety of chemical modifications, enabling the introduction of diverse functionalities to probe structure-activity relationships (SAR) and optimize biological activity.[1]

Medicinal Chemistry and Synthetic Strategies: Building a Diverse Chemical Library

The synthesis of this compound derivatives is a cornerstone of their exploration as therapeutic agents. A variety of synthetic routes have been developed to access the core scaffold and its analogs, with the choice of strategy often dictated by the desired stereochemistry and the nature of the substituents.

A common and efficient method for the large-scale preparation of 4-(aminomethyl)-L-phenylalanine involves an acid-catalyzed nuclear amidoalkylation of L-phenylalanine. This is followed by acid hydrolysis to yield the desired product as a dihydrochloride salt, with a high degree of chiral purity.[3]

General Synthetic Scheme for N-Substituted this compound Derivatives

A versatile approach to introduce diversity at the aminomethyl position involves the reaction of a dialkylamine with N-acetyl-4-chloromethyl phenylalanine ethyl ester. Subsequent hydrolysis and protection of the alpha-amino group (e.g., with a Boc group) yield derivatives that can be readily utilized in solid-phase peptide synthesis.[1]

Caption: General synthetic workflow for N-substituted derivatives.

Experimental Protocol: Synthesis of N-Boc-4-(aminomethyl)-L-phenylalanine

This protocol outlines a representative synthesis of a key intermediate used in the preparation of various derivatives.

Step 1: Amidoalkylation of L-Phenylalanine

-

Add L-phenylalanine (0.36 mol) in portions to concentrated sulfuric acid (200 mL) while maintaining the temperature between 20-25°C.[3]

-

Add N-(Hydroxymethyl)trichloroacetamide (0.394 mol) in portions, again maintaining the temperature at 20-25°C.[3]

-

Stir the reaction mixture at room temperature for 18 hours.[3]

-

Carefully pour the mixture onto crushed ice.

-

Neutralize the solution with concentrated ammonium hydroxide to precipitate the crude product.

-

Filter the precipitate and wash with cold water.

Step 2: Hydrolysis to 4-(Aminomethyl)-L-phenylalanine Dihydrochloride

-

Suspend the crude product from Step 1 in 6N hydrochloric acid.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture and filter to remove any insoluble material.

-

Concentrate the filtrate under reduced pressure to obtain the crude dihydrochloride salt.

-

Recrystallize the crude product from ethanol/water to yield pure 4-(Aminomethyl)-L-phenylalanine dihydrochloride.[3]

Step 3: Boc Protection of the α-Amino Group

-